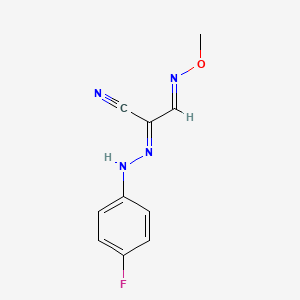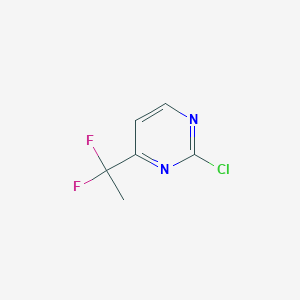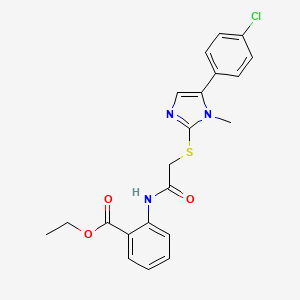
(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chelation and Metal Recognition
A series of fluoroionophores, based on diamine-salicylaldehyde (DS) derivatives, have been developed to study their spectral diversity upon interaction with various metal cations. These compounds exhibit specific chelating behaviors towards Zn+2 and Cd+2, showing potential applications in cellular metal staining through fluorescence methods. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, suggests these fluoroionophores could be used for selective metal detection and analysis in complex mixtures (Hong et al., 2012).
Synthesis of Fluorinated Compounds
The research on versatile 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, highlights the chemical versatility and reactivity of fluorinated compounds. These studies provide insight into how specific fluorinated compounds can be used as precursors or intermediates in the synthesis of complex organic molecules, offering applications in pharmaceuticals, agrochemicals, and material science (Shi et al., 1996).
Cyanide Detection
Research on the highly selective detection of cyanide through latent fluorescence probes based on hydroxyphenylsalicylimine illustrates the compound's potential application in environmental monitoring and safety. The probe's sensitivity to cyanide, with a micromolar limit of detection, demonstrates its utility in detecting cyanide in aqueous solutions, which is crucial for water quality assessments and industrial process monitoring (Yoo et al., 2015).
Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives of (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide showcases the antimicrobial potential of these compounds. The identification of derivatives with significant antimicrobial activity against various pathogens indicates the role such compounds can play in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Puthran et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate to form ethyl 2-(4-fluorophenylamino)acrylate, which is then reacted with hydroxylamine hydrochloride to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide. This compound is then reacted with hydrazine hydrate and cyanogen bromide to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide.", "Starting Materials": [ "4-fluoroaniline", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "hydrazine hydrate", "cyanogen bromide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenylamino)acrylate.", "Step 2: Ethyl 2-(4-fluorophenylamino)acrylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide.", "Step 3: (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide.", "Step 4: Cyanogen bromide is then added to (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide in the presence of a base such as triethylamine to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide." ] } | |
CAS番号 |
338959-78-7 |
分子式 |
C10H9FN4O |
分子量 |
220.20 g/mol |
IUPAC名 |
N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide |
InChI |
InChI=1S/C10H9FN4O/c1-16-13-7-10(6-12)15-14-9-4-2-8(11)3-5-9/h2-5,7,14H,1H3 |
InChIキー |
CSFLGSOXYCWIQF-UHFFFAOYSA-N |
SMILES |
CON=CC(=NNC1=CC=C(C=C1)F)C#N |
正規SMILES |
CON=CC(=NNC1=CC=C(C=C1)F)C#N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2888783.png)

![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)
![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)
